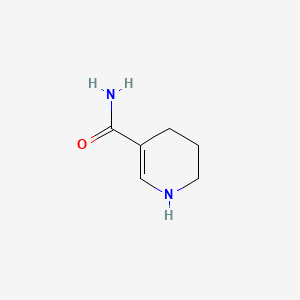

1,4,5,6-Tetrahydropyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydropyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-6(9)5-2-1-3-8-4-5/h4,8H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNLWTQXBGSWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990525 | |

| Record name | 1,4,5,6-Tetrahydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7032-11-3 | |

| Record name | 7032-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,6-Tetrahydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,4,5,6-Tetrahydropyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the synthesis and characterization of 1,4,5,6-tetrahydropyridine-3-carboxamide is limited in publicly available literature. This guide provides a comprehensive overview based on established synthetic methodologies and characterization data for structurally analogous compounds. The presented protocols and expected data should be considered as a starting point for experimental design.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to biologically active molecules. The tetrahydropyridine scaffold is a key feature in various natural products and synthetic compounds with a wide range of pharmacological activities. This guide outlines a plausible synthetic approach and expected analytical characterization for this compound, based on the catalytic hydrogenation of a suitable pyridine precursor.

Proposed Synthesis Pathway

The most viable route for the synthesis of this compound is the partial catalytic hydrogenation of nicotinamide (Pyridine-3-carboxamide). This method involves the reduction of the pyridine ring while preserving the carboxamide functional group. Careful selection of the catalyst, solvent, and reaction conditions is crucial to achieve the desired tetrahydropyridine derivative and avoid over-reduction to the corresponding piperidine.

Caption: Proposed synthesis of this compound.

Experimental Protocols (Analog-Based)

The following protocols are adapted from established procedures for the catalytic hydrogenation of substituted pyridines.[1] Optimization of these conditions will be necessary for the specific synthesis of this compound.

General Procedure for Catalytic Hydrogenation

Materials:

-

Nicotinamide

-

Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C)

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a high-pressure reaction vessel, dissolve nicotinamide (1 equivalent) in the chosen solvent (e.g., glacial acetic acid).

-

Add the catalyst (e.g., PtO₂, 1-5 mol%) to the solution under an inert atmosphere.

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) and monitor the hydrogen uptake.

-

Upon completion of the reaction (cessation of hydrogen uptake), carefully vent the reactor and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Purification Protocol

Purification of the target compound may be achieved through standard laboratory techniques. Given the polar nature of the carboxamide group, a polar stationary phase and a mixture of polar and non-polar solvents for elution would be a suitable starting point for chromatographic purification. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may also be effective.

Characterization

The following characterization data is predicted based on the analysis of structurally similar tetrahydropyridine and piperidine carboxamide derivatives found in the literature.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the tetrahydropyridine ring, including the vinylic proton, and the protons of the carboxamide group. The chemical shifts and coupling constants will be indicative of the specific isomer formed. |

| ¹³C NMR | Resonances for the carbons of the tetrahydropyridine ring (both sp² and sp³) and the carbonyl carbon of the carboxamide group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the secondary amine and the amide, C=O stretching of the amide, and C=C stretching of the enamine moiety. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₆H₁₀N₂O, MW: 126.16 g/mol ). Fragmentation patterns would be consistent with the tetrahydropyridine structure. |

Example ¹H NMR Data for a Substituted 1,2,5,6-Tetrahydropyridine

The ¹H NMR spectrum of a related compound, ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, showed a multiplet for the N-CH-CH₂ protons of the ring at δ = 5.09–5.19 ppm and another N-CH proton as a singlet at δ = 6.39 ppm.[3] While the substitution pattern is different, this provides a general idea of the chemical shifts for protons on a tetrahydropyridine ring.

Example IR Data for a Piperidine Carboxamide

The IR spectrum of piperidine-1-carboxaldehyde, a related saturated ring structure, shows characteristic peaks that can be used as a reference. The C=O stretch of the amide would be expected in the range of 1630-1680 cm⁻¹.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the target compound.

Caption: General workflow for synthesis, purification, and characterization.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route via catalytic hydrogenation of nicotinamide is a well-established method for the reduction of pyridine rings. The predicted characterization data, based on analogous compounds, offers a reliable reference for confirming the structure of the synthesized product. Researchers and scientists are encouraged to use this guide as a starting point, with the understanding that optimization of the experimental conditions will be crucial for a successful outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 3. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of 1,4,5,6-tetrahydropyridine-3-carboxamide"

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,4,5,6-tetrahydropyridine-3-carboxamide (CAS No. 7032-11-3). It is a key heterocyclic intermediate, notably utilized in the asymmetric synthesis of pharmacologically active molecules. This document details its computed physicochemical properties, relevant experimental protocols for its synthesis and subsequent chiral reactions, and its role in modern drug development. The content is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Chemical Identity and Physical Properties

This compound is a cyclic enamine derivative. Its structure, featuring a carboxamide group conjugated with the C=C double bond within a six-membered nitrogen heterocycle, makes it a valuable synthon. While extensive experimental data is limited, a combination of computed properties and safety data sheet information provides a solid profile of the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | PubChem[1] |

| Molecular Weight | 126.16 g/mol | PubChem[1] |

| CAS Registry Number | 7032-11-3 | PubChem[1] |

| Appearance | Solid | Cell Guidance Systems MSDS[2] |

| Solubility | Soluble in DMSO | Cell Guidance Systems MSDS[2] |

| Exact Mass | 126.079312947 Da | PubChem (Computed)[1] |

| XLogP3 | -0.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Polar Surface Area | 55.1 Ų | PubChem (Computed)[1] |

| Stability | Stable under recommended storage conditions. | Cell Guidance Systems MSDS[2] |

| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | Cell Guidance Systems MSDS[2] |

Spectral Characterization

Detailed spectral data for the parent compound is not widely published. However, analyses of substituted derivatives provide insight into the expected spectral characteristics. Mass spectrometry has confirmed the molecular weight of the parent compound at m/z 126 (M) and 127 (M+H)[3].

Table 2: Representative Spectral Data for Substituted Tetrahydropyridine-3-carboxamide Derivatives

| Technique | Representative Data for a Substituted Derivative | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 12.33 (s, 1H), 11.40 (br s, 1H), 8.55 (s, 1H), 7.57 (d, J=7.5Hz, 1H), 7.47 (d, J=8.5Hz, 2H), 7.27 (s, 1H), 7.20 (d, J=8.5Hz, 2H), 4.49 (dd, J=3.5, 11.5Hz, 1H), 3.12-3.15 (m, 4H), 3.06 (s, 3H), 2.74 (dd, J=3.5, 16.0Hz, 1H). | Royal Society of Chemistry[4] |

| IR (KBr, cm⁻¹) | 3440, 2972, 1636, 1568, 1522, 1490, 1401, 1317, 1091, 828. | Royal Society of Chemistry[4] |

| ES-MS | m/z: 376.1 [(M+1)]⁺ for C₁₈H₁₈ClN₃O₂S. | Royal Society of Chemistry[4] |

| Note: The data presented is for a substituted derivative and serves as an illustrative example. |

Experimental Protocols

This compound is a crucial intermediate whose synthesis and subsequent reactions are well-documented in the context of pharmaceutical manufacturing.

Synthesis via Partial Reduction of Nicotinamide

The most direct reported method for preparing this compound is the partial heterogeneous hydrogenation of nicotinamide.

-

Objective: To synthesize this compound from nicotinamide.

-

Reaction: Nicotinamide → this compound.

-

Reagents and Catalyst:

-

Methodology:

-

The nicotinamide substrate is dissolved in a suitable solvent.

-

The Pd/C catalyst is added to the solution.

-

The reaction mixture is subjected to hydrogenation. Key parameters such as stirring speed and hydrogen pressure must be carefully controlled to prevent over-reduction to the fully saturated piperidine ring (racemic nipecotamide)[5].

-

The reaction is monitored for the consumption of the starting material and the formation of the desired product.

-

Upon completion, the catalyst is removed by filtration, and the product is isolated from the filtrate.

-

-

Reported Yield: 70–92%[5].

Use in Asymmetric Hydrogenation for Chiral Amine Synthesis

The primary application of this compound is as a prochiral enamine substrate for the synthesis of (R)-piperidine-3-carboxamide ((R)-nipecotamide), a key building block for the DPP-4 inhibitor drug, Alogliptin.

-

Objective: To synthesize (R)-nipecotamide via asymmetric hydrogenation.

-

Reaction: this compound → (R)-Nipecotamide.

-

Reagents and Catalyst:

-

Methodology:

-

The substrate is dissolved in methanol in a suitable pressure reactor.

-

The chiral metal catalyst is added. The substrate-to-catalyst molar ratio is typically high (e.g., 1000:1)[6].

-

The reaction is conducted under hydrogen pressure (e.g., 1 MPa) at an elevated temperature (e.g., 50 °C) for a set duration (e.g., 20 hours)[5].

-

The reaction progress and enantiomeric excess (ee) of the product are monitored.

-

Upon completion, the product is isolated. Crystallization as a salt (e.g., p-toluenesulfonate) can be used for purification and enhancement of enantiomeric purity[6].

-

-

Analytical Control: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC)[5].

-

Achieved Enantioselectivity: Up to 88% ee before crystallization; >99% ee after crystallization[6].

Synthetic and Biological Significance

Workflow in Pharmaceutical Synthesis

The role of this compound as a critical intermediate is best visualized as a key step in a multi-stage synthetic pathway for active pharmaceutical ingredients (APIs).

Caption: Synthetic workflow from Nicotinamide to the API Alogliptin.

Biological Activity of Derivatives

While the parent compound's primary role is that of a synthetic intermediate, complex derivatives have been developed as potent and selective biological modulators. A notable example is GSK429286A (N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide), which has been identified as a selective Rho-associated kinase (ROCK) inhibitor [7]. ROCK inhibitors are crucial research tools and therapeutic candidates that modulate the cytoskeleton, cell adhesion, and motility. This derivative is utilized in stem cell culture protocols to influence cell fate and maintain pluripotency, often in conjunction with modulators of other key pathways like Wnt, BMP, and TGF-β[8][9].

Conclusion

This compound is a molecule of significant industrial and research importance. Its value lies not in its own biological activity but in its strategic position as a prochiral substrate for asymmetric synthesis. The protocols for its preparation and subsequent stereoselective hydrogenation are well-established, forming a cornerstone of the manufacturing process for modern antidiabetic drugs like Alogliptin. Furthermore, its core structure serves as a scaffold for the development of highly selective kinase inhibitors, demonstrating the versatility of the tetrahydropyridine-carboxamide motif in medicinal chemistry. This guide provides foundational data for professionals engaged in the synthesis, scale-up, and application of this important chemical intermediate.

References

- 1. This compound | C6H10N2O | CID 261464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 7. Rho-associated kinase and zipper-interacting protein kinase, but not myosin light chain kinase, are involved in the regulation of myosin phosphorylation in serum-stimulated human arterial smooth muscle cells | PLOS One [journals.plos.org]

- 8. WO2019133810A1 - Stem cell culture systems for columnar epithelial stem cells, and uses related thereto - Google Patents [patents.google.com]

- 9. Analytics for US Patent Application No. 2016/0060,594, ISOLATION OF NON-EMBRYONIC STEM CELLS AND USES THEREOF [patentbuddy.com]

The Multifaceted Biological Activities of Tetrahydropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine (THP) scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active molecules. From potent enzyme inhibitors to promising anticancer and neuroprotective agents, THP derivatives have demonstrated a remarkable diversity of pharmacological effects. This technical guide provides an in-depth exploration of the biological activities of these compounds, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to empower researchers in the field of drug discovery and development.

Enzyme Inhibition: A Key Mechanism of Action

Tetrahydropyridine derivatives have been extensively investigated as inhibitors of various enzymes, playing crucial roles in the modulation of physiological and pathological processes.

Monoamine Oxidase (MAO) Inhibition

Certain tetrahydropyridine analogs are potent inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine.[1][2] Inhibition of MAO-B can increase dopamine levels in the brain, a key strategy in the management of Parkinson's disease.[3] For instance, a highly functionalized tetrahydropyridine derivative, ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA), has been shown to be an effective dual inhibitor of both MAO-A and MAO-B with IC50 values in the low micromolar range.[1]

Table 1: MAO-A and MAO-B Inhibitory Activity of Selected Tetrahydropyridine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| FTEAA | MAO-A | 0.52 ± 0.03 | [1] |

| FTEAA | MAO-B | 1.02 ± 0.11 | [1] |

| cis-1-propargyl-4-styrylpiperidine | MAO-A | 0.7261 ± 0.0269 | [1] |

| trans-1-propargyl-4-styrylpiperidine | MAO-B | 0.3422 ± 0.0224 | [1] |

| Chalcone derivative PZ-7 | MAO-B | 2.60 ± 0.22 | [2] |

| Chalcone derivative PZ-9 | MAO-B | 3.44 ± 0.20 | [2] |

| Naphthamide derivative 2c | MAO-A | 0.294 | [4] |

| Naphthamide derivative 2g | MAO-B | 0.519 | [4] |

Experimental Protocol: MAO-B Inhibitor Screening (Fluorometric Assay)

This protocol is adapted from commercially available kits and provides a general procedure for high-throughput screening of MAO-B inhibitors.

Materials:

-

MAO-B enzyme (human recombinant)

-

MAO-B substrate (e.g., a proprietary substrate that generates H₂O₂)

-

Fluorescent probe (e.g., a probe that reacts with H₂O₂ to produce a fluorescent signal)

-

MAO-B Assay Buffer

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Selegiline)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, and fluorescent probe in MAO-B Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the positive control.

-

Reaction Setup: To each well of the 96-well plate, add the following in order:

-

10 µL of test compound solution or positive control.

-

40 µL of MAO-B Assay Buffer.

-

50 µL of the MAO-B enzyme working solution.

-

-

Enzyme Control: In separate wells, add 10 µL of the assay buffer (without inhibitor) to serve as the enzyme control (100% activity).

-

Inhibitor Control: In separate wells, add 10 µL of the positive control inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 40 µL of the MAO-B substrate/probe solution to each well to initiate the reaction.

-

Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. Record readings every 1-2 minutes for 10-40 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway: MAO-B in Dopaminergic Neurodegeneration

Caption: MAO-B metabolizes dopamine, producing neurotoxic byproducts that lead to oxidative stress and neurodegeneration.

α-Glucosidase and α-Amylase Inhibition

Tetrahydropyridine derivatives have also emerged as inhibitors of α-glucosidase and α-amylase, enzymes that play a critical role in carbohydrate digestion and glucose absorption. By inhibiting these enzymes, THP derivatives can help to control postprandial hyperglycemia, making them potential therapeutic agents for type 2 diabetes.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes a common in vitro method for assessing the α-glucosidase inhibitory activity of test compounds.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Acarbose)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: To each well of a 96-well plate, add the following:

-

20 µL of test compound solution or positive control at various concentrations.

-

20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer).

-

-

Enzyme Control: In separate wells, add 20 µL of the solvent (e.g., DMSO) instead of the test compound to serve as the enzyme control.

-

Blank Control: In separate wells, add 20 µL of phosphate buffer instead of the enzyme solution for each test compound concentration to account for any background absorbance.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to all wells.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 80 µL of Na₂CO₃ solution to each well.

-

Measurement: Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

-

Data Analysis:

-

Correct the absorbance of the test and control wells by subtracting the absorbance of their respective blanks.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Anticancer Activity

A growing body of evidence highlights the potential of tetrahydropyridine derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.

Table 2: Anticancer Activity of Selected Tetrahydropyridine Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Pyrimidine derivative 21a | PC-3 (prostate) | 66.6 ± 3.6 | [5] |

| Pyrimidine derivative 21b | PC-3 (prostate) | 69.6 ± 2.1 | [5] |

| Pyrimidine derivative 21c | HCT-116 (colon) | 60.9 ± 1.8 | [5] |

| Pyrimidine derivative 21d | HCT-116 (colon) | 58.2 ± 5.1 | [5] |

| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 µM | [6] |

| Pyridine-urea 8n | VEGFR-2 | 5.0 ± 1.91 µM | [6] |

| Pyrazolopyridine derivative | MCF-7 (breast) | 3.58 µM | [7] |

| Pyrazolopyridine derivative | PC-3 (prostate) | 3.60 µM | [7] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 5-15 minutes to ensure complete dissolution.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.

-

Workflow: Anticancer Drug Screening

References

- 1. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial, anticoagulant, and cytotoxic evaluation of multidrug resistance of new 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Tetrahydropyridine Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction

The tetrahydropyridine (THP) moiety, a partially saturated six-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous compounds with significant therapeutic potential.[4][5][6] This technical guide provides an in-depth overview of the burgeoning therapeutic applications of tetrahydropyridine derivatives, with a focus on their utility in neurodegenerative diseases, cancer, pain management, and infectious diseases. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Neuroprotective Applications: Combating Neurodegenerative Diseases

The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that induces parkinsonism has paradoxically spurred extensive research into the neuropharmacology of THP derivatives.[2][7] This has led to the identification of THP-based compounds with neuroprotective properties, particularly as inhibitors of monoamine oxidase (MAO) enzymes.[8][9][10]

Monoamine oxidases, specifically MAO-A and MAO-B, are crucial enzymes in the metabolism of monoamine neurotransmitters.[9] Their dysregulation is implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[8][9][11] Inhibition of MAO-B, in particular, is a validated strategy for increasing dopamine levels in the brain, offering symptomatic relief in Parkinson's disease.[10]

A series of ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylates has been synthesized and evaluated for their MAO inhibitory activity.[8][9] Varying the substituents on the phenyl rings allows for the modulation of activity and selectivity towards MAO-A or MAO-B.[8]

Quantitative Data: MAO Inhibition by Tetrahydropyridine Derivatives

| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4l | MAO-A | 0.40 ± 0.05 | Clorgyline | 0.0045 ± 0.0003 |

| 4n | MAO-B | 1.01 ± 0.03 | L-Deprenyl | 0.0196 ± 0.001 |

Table 1: Inhibitory activity of representative tetrahydropyridine compounds against MAO-A and MAO-B.[8][9]

Experimental Protocols: MAO Inhibition Assay

The inhibitory activity of the synthesized tetrahydropyridine derivatives against MAO-A and MAO-B can be determined using a fluorometric method. The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine for both MAO-A and MAO-B) by the respective enzyme. The fluorescence intensity, proportional to the enzyme activity, is measured using a microplate reader.

Workflow for MAO Inhibition Assay

Caption: Workflow for determining the MAO inhibitory activity of tetrahydropyridine compounds.

Anticancer Applications: Targeting Proliferative Diseases

The tetrahydropyridine scaffold has also demonstrated significant potential in the development of novel anticancer agents.[1][12] Researchers have synthesized and evaluated various THP derivatives for their antiproliferative properties against different cancer cell lines.[1]

For instance, N-aminopyrrolylmethyltetrahydropyridines have been investigated for their anticancer activity against breast (MCF-7, MDA-MB-231) and endometrial (Ishikawa) cancer cells.[1] While these initial studies showed some activity, further structural modifications are needed to enhance their potency.[1]

More recently, a series of 1,4-dihydropyridine derivatives, structurally related to tetrahydropyridines, were synthesized and evaluated for their cytotoxic effects against MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia) cell lines.[13] The introduction of an N-thiazolyl carbamoyl group at the C3 and C5 positions of the dihydropyridine ring was found to enhance the cytotoxic potential.[13]

Quantitative Data: Cytotoxic Activity of Dihydropyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

| 7d | MCF-7 | 28.5 ± 3.5 |

| 7a | LS180 | 29.7 ± 4.7 |

| 7a | MOLT-4 | 17.4 ± 2.0 |

Table 2: Cytotoxic activity of representative 1,4-dihydropyridine compounds against various human cancer cell lines.[13]

Signaling Pathway: Potential Mechanism of Action

While the exact mechanisms of action for many THP-based anticancer agents are still under investigation, some compounds are believed to exert their effects by inducing apoptosis and disrupting the mitochondrial membrane.[14]

Caption: A potential signaling pathway for the anticancer activity of tetrahydropyridine derivatives.

Analgesic Applications: Novel Approaches to Pain Management

Tetrahydropyridine derivatives have shown promise as non-opioid analgesics for the treatment of chronic and neuropathic pain.[15][16][17][18] Levo-tetrahydropalmatine (l-THP), an alkaloid with a tetrahydropyridine core, has been used for relieving chronic pain for decades.[16]

Recent studies have elucidated the mechanism of action of l-THP, demonstrating its ability to ameliorate neuropathic pain by inhibiting neuroinflammation.[16] Specifically, l-THP has been shown to inhibit the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis.[16] Another derivative, dl-tetrahydropalmatine (dl-THP), has been shown to exert its analgesic effects in inflammatory pain by suppressing spinal TRPV1 and P2X3 receptors.[17]

Signaling Pathway: Inhibition of Neuroinflammation by l-THP

Caption: Signaling pathway illustrating the analgesic mechanism of l-tetrahydropalmatine.

Anti-infective Applications: Combating Bacterial and Viral Pathogens

The tetrahydropyridine scaffold has also been explored for its potential in developing novel anti-infective agents.[4][19][20][21][22][23]

Antibacterial Activity

Several tetrahydropyridine derivatives have been synthesized and screened for their in vitro antibacterial activity against a panel of pathogenic Gram-positive and Gram-negative bacteria.[19] Imidazole-substituted derivatives have shown particularly promising activity, approaching that of established antibiotics like Linezolid and Trovafloxacin, especially against multiple resistant Enterococcus faecium strains.[19]

Novel tetrahydropyridine derivatives are also being investigated as inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[20][21] Inhibition of LpxC is lethal to these bacteria, making it an attractive target for new antibiotics.[20]

Quantitative Data: Antibacterial Activity of Tetrahydropyridine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| Imidazole Derivative 12 | Enterococcus faecium (VanA) | 2 |

| Imidazole Derivative 25 | Enterococcus faecium (VanA) | 4 |

| Linezolid (Control) | Enterococcus faecium (VanA) | 1 |

| Trovafloxacin (Control) | Enterococcus faecium (VanA) | 0.5 |

Table 3: Minimum Inhibitory Concentration (MIC) of imidazole-substituted tetrahydropyridines against a resistant bacterial strain.[19]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

The tetrahydropyridine scaffold is also present in some compounds with antiviral activity.[4] While this is a less explored area compared to other applications, the structural features of THP derivatives make them attractive candidates for targeting various viral proteins and replication processes.[24][25][26] Further research is warranted to fully elucidate the antiviral potential of this versatile scaffold.

The tetrahydropyridine scaffold represents a highly valuable framework in the design and development of new therapeutic agents. Its synthetic tractability and the ability to introduce diverse substituents allow for the fine-tuning of pharmacological properties to target a wide array of biological systems. The promising results observed in the areas of neurodegenerative diseases, cancer, pain, and infectious diseases underscore the immense potential of THP derivatives. Continued exploration of this chemical space, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of novel and effective drugs to address unmet medical needs.

References

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Researchers Uncover Potential Non-Opioid Treatment for Chronic Pain | College of Natural Sciences [cns.utexas.edu]

- 16. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analgesic effect of dl-THP on inflammatory pain mediated by suppressing spinal TRPV1 and P2X3 receptors in rats [imrpress.com]

- 18. nbinno.com [nbinno.com]

- 19. Synthesis, crystal and antibacterial studies of diversely functionalized tetrahydropyridin-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HK40005862B - Tetrahydropyridine derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

- 21. CN110088087B - Tetrahydropyridine derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

- 22. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. youtube.com [youtube.com]

- 26. google.com [google.com]

The Tetrahydropyridine Scaffold: A Journey from Neurotoxin to Therapeutic Hope

An In-depth Technical Guide on the Discovery and History of Tetrahydropyridine Compounds in Medicinal Chemistry

For decades, the tetrahydropyridine (THP) moiety has captivated the attention of medicinal chemists. Initially brought into the spotlight through the unfortunate discovery of its neurotoxic potential, this versatile heterocyclic scaffold has since evolved into a promising pharmacophore for the development of a wide array of therapeutic agents. This technical guide delves into the pivotal moments in the history of tetrahydropyridine research, explores its diverse pharmacological activities, and provides insights into the experimental methodologies that have underpinned these discoveries.

A Serendipitous Discovery: The Dark Side of Tetrahydropyridines

The story of tetrahydropyridines in medicinal chemistry is inextricably linked to the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). In the early 1980s, a group of intravenous drug users in California developed severe and irreversible symptoms of Parkinson's disease.[1] The cause was traced back to a contaminant in a batch of synthetic heroin: MPTP.[2][3] This tragic incident unveiled the potent and selective neurotoxicity of MPTP towards dopaminergic neurons in the substantia nigra, the same population of neurons lost in idiopathic Parkinson's disease.[1]

This discovery, while devastating for those affected, catalyzed a surge in research into the mechanisms of Parkinson's disease and propelled the tetrahydropyridine scaffold into the forefront of neuropharmacology. MPTP became an invaluable tool for creating animal models of Parkinson's disease, allowing researchers to study the disease's progression and test potential therapeutic interventions.[4]

From Toxin to Therapy: The Versatility of the Tetrahydropyridine Scaffold

The initial focus on the neurotoxic properties of MPTP soon expanded as researchers recognized the broader therapeutic potential of the tetrahydropyridine ring system. The THP moiety is a common feature in numerous biologically active natural products and has been identified as a key pharmacophore in a variety of synthetic compounds.[5] This has led to the exploration of THP derivatives for a wide range of therapeutic applications, including:

-

Anti-inflammatory Activity: Tetrahydropyridine derivatives have shown significant promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase (COX) enzymes.

-

Anticancer Activity: A growing body of evidence supports the potential of tetrahydropyridine-based compounds as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, and ongoing research is focused on elucidating their precise mechanisms of action.

-

Neuroprotective and Other CNS Effects: Beyond the neurotoxic effects of MPTP, other tetrahydropyridine derivatives have been investigated for their potential to treat a range of central nervous system (CNS) disorders. This includes their evaluation as neuroprotective agents, analgesics, and treatments for psychiatric conditions.

-

Antimicrobial and Antimalarial Activity: The tetrahydropyridine scaffold has also been incorporated into molecules with antimicrobial and antimalarial properties, highlighting the broad biological activity of this heterocyclic system.

Quantitative Data on the Biological Activity of Tetrahydropyridine Derivatives

The following tables summarize key quantitative data for representative tetrahydropyridine compounds, showcasing their potency in various biological assays.

Table 1: Anti-inflammatory Activity of Tetrahydropyridine Derivatives

| Compound | Target | Assay | IC50 / ID50 | Reference |

| (S)-2-(4-fluorophenyl)-4-(1,2,3,5,6,8a-hexahydroindolizin-7-yl)-3-(pyridin-4-yl)-1H-pyrrole (R-132811) | p38α MAP kinase | In vitro enzyme assay | 0.034 µM | [6] |

| (S)-2-(4-fluorophenyl)-4-(1,2,3,5,6,8a-hexahydroindolizin-7-yl)-3-(pyridin-4-yl)-1H-pyrrole (R-132811) | TNF-α production | Human whole blood assay | 0.026 µM | [6] |

| N-benzoylamino-1,2,3,6-tetrahydropyridine analog (9f) | Inflammation | Carrageenan-induced paw edema in rats | Significant activity | [7] |

| Tetrahydropiperic acid (THPA) | Nitric oxide production | In vitro (RAW 264.7 macrophages) | Potent suppression | [8] |

Table 2: Anticancer Activity of Tetrahydropyridine Derivatives

| Compound | Cell Line | Assay | IC50 | Reference |

| 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | Cell viability | 0.70 µM | [9] |

| 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast) | Cell viability | 4.6 µM | [2] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of tetrahydropyridine compounds.

Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

The original synthesis of MPTP was achieved via a Grignard reaction.[2]

Procedure:

-

Preparation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction with 1-methyl-4-piperidone: The freshly prepared phenylmagnesium bromide solution is added dropwise to a solution of 1-methyl-4-piperidone in anhydrous diethyl ether at a low temperature (e.g., 0 °C).

-

Hydrolysis: The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Dehydration: The resulting tertiary alcohol is not isolated but is directly dehydrated by heating with a strong acid, such as p-toluenesulfonic acid, in a suitable solvent like toluene, to yield MPTP.

-

Purification: The crude product is purified by distillation under reduced pressure.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10][11][12]

Materials:

-

COX-1 or COX-2 enzyme

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl)

-

Quenching solution (e.g., HCl)

-

Prostaglandin E2 (PGE2) standard

-

LC-MS/MS system

Procedure:

-

Enzyme Preparation: A reaction mixture containing the reaction buffer, hematin, and the COX enzyme is prepared.

-

Inhibitor Incubation: The test compound at various concentrations is added to the enzyme mixture and pre-incubated.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of the quenching solution.

-

Quantification of PGE2: The amount of PGE2 produced is quantified using a validated LC-MS/MS method.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

TNF-α Inhibition Assay in Human Whole Blood

This assay assesses the ability of a compound to inhibit the production of TNF-α in a physiologically relevant ex vivo system.[13][14]

Materials:

-

Freshly drawn human whole blood

-

Lipopolysaccharide (LPS)

-

Test compound

-

RPMI 1640 medium

-

Human TNF-α ELISA kit

Procedure:

-

Blood Collection: Whole blood is collected from healthy volunteers into heparinized tubes.

-

Treatment: Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control.

-

Stimulation: TNF-α production is stimulated by the addition of LPS.

-

Incubation: The samples are incubated for a specified period (e.g., 4-6 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Plasma Collection: After incubation, the plasma is separated by centrifugation.

-

TNF-α Quantification: The concentration of TNF-α in the plasma samples is determined using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[15][16][17]

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT, and the plates are incubated for a few hours.

-

Formazan Solubilization: The solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Visualizing the Science: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in tetrahydropyridine research.

Caption: The neurotoxic pathway of MPTP.

Caption: A typical workflow for high-throughput screening.

Conclusion and Future Directions

The journey of tetrahydropyridine compounds in medicinal chemistry is a compelling narrative of how a molecule, initially infamous for its toxicity, can be transformed into a source of therapeutic innovation. The initial discovery of MPTP's neurotoxicity was a watershed moment, providing researchers with a powerful tool to unravel the complexities of Parkinson's disease. Subsequently, the exploration of the tetrahydropyridine scaffold has unveiled a rich and diverse pharmacology, with promising leads in the areas of inflammation, cancer, and other CNS disorders.

Future research in this field will likely focus on several key areas. The development of more selective and potent tetrahydropyridine-based inhibitors for specific therapeutic targets will continue to be a major goal. A deeper understanding of the structure-activity relationships will be crucial for designing next-generation compounds with improved efficacy and safety profiles. Furthermore, the application of novel drug delivery strategies could enhance the therapeutic potential of these compounds by improving their pharmacokinetic properties and enabling targeted delivery to specific tissues or organs. The story of the tetrahydropyridine scaffold is far from over, and it continues to be a fertile ground for the discovery of new and innovative medicines.

References

- 1. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MPTP [drugfuture.com]

- 3. MPTP - Wikipedia [en.wikipedia.org]

- 4. modelorg.com [modelorg.com]

- 5. The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Buzmakova | Drug development & registration [pharmjournal.ru]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]

- 13. academic.oup.com [academic.oup.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

"1,4,5,6-tetrahydropyridine-3-carboxamide molecular weight and formula"

This document provides a comprehensive technical overview of 1,4,5,6-tetrahydropyridine-3-carboxamide, catering to researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, synthesis protocols, and potential biological relevance.

Core Molecular Properties

This compound is a heterocyclic compound belonging to the tetrahydropyridine class.[1] These structures are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.

Data Summary

The key quantitative and identifying data for this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | [2][3] |

| Molecular Weight | 126.16 g/mol | [2][3] |

| CAS Number | 7032-11-3 | [2][3] |

| Appearance | White Solid | [2] |

| Purity | ≥95% | [2] |

| SMILES | C1CC(=CNC1)C(=O)N | [3] |

| InChI | InChI=1S/C6H10N2O/c7-6(9)5-2-1-3-8-4-5/h4,8H,1-3H2,(H2,7,9) | [2][3] |

| InChIKey | QTNLWTQXBGSWMD-UHFFFAOYSA-N | [2][3] |

Experimental Protocols: Synthesis

The synthesis of tetrahydropyridine-3-carboxamide derivatives can be achieved through various modern organic chemistry techniques. A particularly efficient and green method is the microwave-assisted, catalyst-free, four-component domino reaction.[4]

Protocol: Microwave-Assisted One-Pot Synthesis

This protocol describes a general procedure for synthesizing novel tetrahydropyridine-3-carboxamide derivatives.[4]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Acetoacetanilide (1.0 mmol)

-

Ethyl cyanoacetate (1.0 mmol)

-

Ammonium acetate (1.0 mmol)

-

Ethanol (5.0 mL)

-

Microwave synthesis reactor

-

Filtration apparatus (vacuum)

-

Water and Ethanol for washing

Procedure:

-

Combine the aromatic aldehyde (1.0 mmol), acetoacetanilide (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (1.0 mmol) in a microwave-safe reaction vessel.

-

Add 5.0 mL of ethanol to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with microwaves at a suitable temperature (e.g., 50 °C) for a short duration (typically 5-10 minutes).

-

Monitor the reaction's completion using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., n-hexane:ethyl acetate 3:2 v/v).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the crude product by vacuum filtration.

-

Wash the collected solid sequentially with water (5 mL) and ethanol until the filtrate runs clear.

-

If necessary, recrystallize the product from ethanol to obtain the pure tetrahydropyridine-3-carboxamide derivative.

-

Confirm the structure of the synthesized compound using spectral analysis techniques such as ¹H-NMR, ¹³C-NMR, and HRMS.[4]

Potential Biological Activity and Signaling Pathways

Derivatives of tetrahydropyridine are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.[5][6] For instance, certain derivatives have shown activity as muscarinic M1 agonists, which could be relevant for treating cognitive deficits.[7] Furthermore, related tetrahydropyridine compounds have been investigated for their neuroprotective effects in models of Parkinson's disease, potentially through the activation of the Nrf2 signaling pathway.[8][9]

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress.[8] Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes. Some neuroprotective compounds exert their effects by modulating this pathway. The diagram below illustrates a simplified representation of how a therapeutic agent might activate this protective signaling cascade.[8][9]

Caption: Simplified Nrf2 signaling pathway for neuroprotection.

Visualizations of Experimental and Logical Workflows

To further clarify the processes involved in the study of this compound, the following diagrams illustrate a typical experimental workflow and the logical relationship between its chemical properties.

Experimental Workflow: Synthesis and Purification

The flowchart below outlines the key steps for the microwave-assisted synthesis and subsequent purification of tetrahydropyridine-3-carboxamide derivatives, as detailed in the experimental protocol section.

Caption: Workflow for microwave-assisted synthesis and purification.

References

- 1. Tetrahydropyridine - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C6H10N2O | CID 261464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1,4,5,6-Tetrahydropyridine-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1,4,5,6-tetrahydropyridine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific unsubstituted molecule, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for analogous structures. Detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their own characterization efforts. Furthermore, a plausible synthetic pathway and a general workflow for spectroscopic analysis are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and characterization of this class of compounds.

Introduction

This compound is a nitrogen-containing heterocyclic compound featuring a tetrahydropyridine core functionalized with a carboxamide group. This structural motif is of significant interest in the field of medicinal chemistry due to its potential to interact with various biological targets. The characterization of such molecules is fundamentally reliant on a suite of spectroscopic techniques, including NMR, IR, and MS, to confirm its structure and purity. This guide aims to serve as a valuable resource for researchers by providing a detailed projection of the spectroscopic signature of this molecule and outlining the methodologies for its empirical determination.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR chemical shifts are presented in Tables 1 and 2, respectively. These predictions are based on typical chemical shift ranges for similar functional groups and heterocyclic systems.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H2 | ~3.4 - 3.6 | t | 2H | ~5-7 |

| H4 | ~2.2 - 2.4 | t | 2H | ~5-7 |

| H5 | ~1.8 - 2.0 | p | 2H | ~5-7 |

| NH (amide) | ~7.0 - 8.0 | br s | 1H | - |

| NH (amide) | ~6.5 - 7.5 | br s | 1H | - |

| NH (imine) | ~8.0 - 9.0 | br s | 1H | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~45 - 50 |

| C3 | ~110 - 115 |

| C4 | ~25 - 30 |

| C5 | ~20 - 25 |

| C6 | ~150 - 155 |

| C=O | ~165 - 170 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

The predicted characteristic IR absorption bands for this compound are listed in Table 3. These are based on typical vibrational frequencies for amides and imines.[6][7][8][9]

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400 - 3200 | Medium, Broad |

| N-H Stretch (Imine) | 3300 - 3200 | Medium |

| C-H Stretch (sp³) | 2950 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| C=N Stretch (Imine) | 1650 - 1620 | Medium |

| N-H Bend (Amide II) | 1640 - 1550 | Medium |

| C-N Stretch | 1400 - 1200 | Medium |

Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for the molecular ion and potential fragments of this compound under electron ionization (EI) are provided in Table 4. The molecular weight of the compound is 126.16 g/mol .[10]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion |

| 126 | [M]⁺ (Molecular Ion) |

| 110 | [M - NH₂]⁺ |

| 83 | [M - C(O)NH₂]⁺ |

| 56 | [C₄H₆N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electron Ionization (EI), a direct insertion probe can be used for solid samples.

-

For Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an EI source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.[11][12][13][14]

-

Data Acquisition:

-

EI-MS: The sample is vaporized and bombarded with a 70 eV electron beam. The resulting ions are separated by their mass-to-charge ratio.

-

ESI-MS: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. The solvent evaporates, and the resulting ions are transferred into the mass analyzer.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualizations

Plausible Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound, starting from commercially available materials. This pathway is based on established synthetic methodologies for related tetrahydropyridine derivatives.[15][16]

Caption: A plausible multi-component reaction for the synthesis of the target compound.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies required for their experimental determination. While awaiting the publication of empirical data for this specific molecule, the predicted values and generalized protocols presented herein offer a valuable starting point for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided visualizations of a potential synthetic route and the analytical workflow further aid in conceptualizing the lifecycle of this and similar compounds from synthesis to structural elucidation.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. youtube.com [youtube.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | C6H10N2O | CID 261464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uab.edu [uab.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. zefsci.com [zefsci.com]

- 15. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Structure-Activity Relationship (SAR) Studies of Tetrahydropyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine (THP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural versatility allows for modifications that can significantly influence interactions with various biological targets, making it a focal point for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the SAR of tetrahydropyridine analogs, focusing on their activity as inhibitors of key enzymes and as ligands for receptors involved in neurological and other disorders.

SAR of Tetrahydropyridine Analogs as Enzyme Inhibitors

Acetylcholinesterase (AChE) Inhibitors

Tetrahydropyridine derivatives have been extensively investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[1][3] SAR studies on tacrine analogs, which feature a 1,2,3,4-tetrahydroacridine core, have revealed key structural requirements for potent AChE inhibition.

Key SAR Insights:

-

Substitution on the Acridine Nucleus: Substitution at positions 6 and 7 of the acridine nucleus significantly impacts inhibitory activity.[4]

-

9-Amino Function Group: Modifications to the 9-amino group also play a crucial role in modulating potency.[4]

-

Quantitative Structure-Activity Relationship (QSAR): Both classical and 3D-QSAR models have been developed to predict the AChE inhibitory activity of new tacrine derivatives. For instance, a 6-bromo-9-amino-1,2,3,4-tetrahydroacridine analog was predicted and subsequently confirmed to have a pIC50 value in the range of 7.18 to 7.40.[4]

Table 1: SAR Data for Tetrahydroacridine-based AChE Inhibitors

| Compound | Substituent at Position 6 | Substituent on 9-Amino Group | Experimental pIC50 | Predicted pIC50 (Classical QSAR) | Predicted pIC50 (CoMFA) |

| 6-bromo-9-amino-1,2,3,4-tetrahydroacridine | Bromo | Amino | 7.18 | 7.31 | 7.40 |

Data extracted from a study on tacrine analogues.[4]

Monoamine Oxidase (MAO) Inhibitors

Tetrahydropyridine derivatives have shown promise as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6][7]

Key SAR Insights:

-

Substitution on Phenyl Rings: The nature and position of substituents on the phenyl rings of 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridines are critical for selective inhibition of MAO-A and MAO-B.[5][6] Electron-withdrawing and donating groups can modulate this selectivity.[5][6]

-

Hydrogen Bonding: Molecular docking studies suggest that potent inhibitors form hydrogen bonds with key residues in the enzyme's binding pocket, such as PHE177 in MAO-A and GLN206 in MAO-B.[5][6]

Table 2: SAR Data for Tetrahydropyridine-based MAO Inhibitors

| Compound | Target | IC50 (µM) |

| 4l | MAO-A | 0.40 ± 0.05 |

| 4n | MAO-B | 1.01 ± 0.03 |

| Clorgyline (Control) | MAO-A | 0.0045 ± 0.0003 |

| L-Deprenyl (Control) | MAO-B | 0.0196 ± 0.001 |

Data for ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives.[5][6]

SAR of Tetrahydropyridine Analogs as Receptor Ligands

Dopamine Receptor Ligands

The tetrahydropyridine scaffold is a component of molecules designed to interact with dopamine receptors, which are crucial targets for treating Parkinson's disease and other neurological disorders.[8][9]

Key SAR Insights:

-

Aporphine Analogs: For aporphine-based dopamine receptor ligands, the biphenyl unit, 11-hydroxy substitution, N-alkylation, and the C-6α (R) configuration are considered essential for dopaminergic activity.[10]

-

N-Substitution: The nature of the N-substituent influences selectivity. An N-n-propyl group tends to enhance D2 receptor activity, while an N-methyl group favors D1 receptor activity.[10]

-

Substitutions on Trisubstituted Aporphines: In a series of 1,2,10-trisubstituted aporphine analogs, compound 49 showed the highest affinity for the D1 receptor (Ki = 58 nM) with lower affinity for D2 and 5-HT2A receptors.[10]

Table 3: SAR Data for Aporphine-based Dopamine Receptor Ligands

| Compound | Target Receptor | Ki (nM) |

| 49 | D1 | 58 |

| D2 | 854 | |

| 5-HT2A | 1272 |

Data for a 1,2,10-trisubstituted aporphine analog.[10]

Experimental Protocols

General Synthesis of Tetrahydropyridine Derivatives

Several synthetic routes to tetrahydropyridine analogs have been reported. A common method involves a multi-component reaction.

Example Protocol: Synthesis of Ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylates [5]

-

Reactants: A mixture of an appropriate aniline, ethyl acetoacetate, and a substituted benzaldehyde is used.

-

Reaction Conditions: The specific solvent and catalyst systems can vary, but the reaction generally proceeds via a cyclocondensation mechanism.

-

Purification: The final products are typically purified using techniques such as recrystallization or column chromatography.

-

Characterization: The structures of the synthesized compounds are confirmed using spectroscopic methods like 1H-NMR and 13C-NMR.[5][6]

Biological Assays

3.2.1. Acetylcholinesterase Inhibition Assay (Ellman's Method) [11]

-

Principle: This spectrophotometric method measures the activity of AChE by monitoring the formation of the yellow-colored product resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Procedure:

-

Prepare solutions of the test compounds, AChE enzyme, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer).

-

Incubate the enzyme with the test compound for a specified period.

-

Initiate the reaction by adding the substrate.

-

Measure the absorbance of the reaction mixture at a specific wavelength (typically around 412 nm) over time.

-

Calculate the percentage of inhibition and subsequently the IC50 value for each compound.

-

3.2.2. Monoamine Oxidase Inhibition Assay

-

Principle: The assay measures the ability of a compound to inhibit the oxidative deamination of a substrate by MAO-A or MAO-B.

-

Procedure:

-

Prepare mitochondrial fractions containing MAO enzymes from a suitable source (e.g., rat brain).

-

Pre-incubate the mitochondrial preparation with the test compounds.

-

Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

After a defined incubation period, stop the reaction.

-

Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).

-

Calculate the IC50 values for each compound against both MAO-A and MAO-B.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts in the study of tetrahydropyridine analogs.

Caption: Iterative workflow for SAR studies of tetrahydropyridine analogs.

Caption: Mechanism of acetylcholinesterase inhibition by tetrahydropyridine analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application